

Lasmiditan Demonstrates Efficacy in Migraine Patients with Inadequate Response to Triptans

Author: BenchChem Technical Support Team. Date: December 2025



A review of pivotal clinical trial data indicates that **lasmiditan**, a selective serotonin 5-HT1F receptor agonist, offers a significant therapeutic alternative for migraine patients who are non-responsive to or intolerant of triptans. This guide provides a comprehensive comparison of **lasmiditan**'s performance, supported by experimental data from key clinical studies, and elucidates its distinct mechanism of action compared to triptans.

Lasmiditan has shown consistent efficacy across multiple clinically relevant endpoints in the acute treatment of migraine, irrespective of a patient's prior response to triptans.[1][2][3][4] This finding is critical for a significant portion of migraine sufferers who experience an insufficient response or have contraindications to triptan medications.[3] Unlike triptans, which are agonists of the 5-HT1B and 5-HT1D receptors and can cause vasoconstriction, **lasmiditan** selectively targets the 5-HT1F receptor, offering a neurological mechanism of action without vasoconstrictive effects.[5][6][7][8][9] This makes it a potentially safer option for patients with or at risk for cardiovascular conditions.[5][6][10]

Comparative Efficacy in Triptan-Insufficient Responders

Post-hoc analyses of the landmark Phase 3 trials, SAMURAI and SPARTAN, as well as data from the CENTURION and MONONOFU studies, have provided robust evidence of **lasmiditan**'s efficacy in patients with a history of insufficient response to triptans.[1][3][4][11]

Quantitative Data Summary



The following tables summarize the key efficacy endpoints from pooled analyses of the SAMURAI and SPARTAN trials, comparing different doses of **lasmiditan** to placebo in patients who reported an insufficient response to prior triptan use.

Table 1: Two-Hour Pain Freedom in Triptan-Insufficient Responders

Treatment Group	Percentage of Patients Achieving Pain Freedom	p-value vs. Placebo
Lasmiditan 200 mg	32.3%	< .001
Lasmiditan 100 mg	29.6%	< .001
Placebo	13.0%	-

Data from a post-hoc analysis of the SAMURAI and SPARTAN trials.[1]

Table 2: Two-Hour Most Bothersome Symptom (MBS) Freedom in Triptan-Insufficient Responders

Treatment Group	Percentage of Patients Achieving MBS Freedom	p-value vs. Placebo
Lasmiditan 200 mg	47.4%	< .001
Lasmiditan 100 mg	40.4%	< .01
Placebo	24.0%	-

Data from a post-hoc analysis of the SAMURAI and SPARTAN trials.[1]

A network meta-analysis of five Phase 3 randomized controlled trials involving 3,004 patients with insufficient response to triptans concluded that **lasmiditan**, rimegepant, and ubrogepant are all effective for the acute treatment of migraine in this population.[12] The analysis suggested that high-dose **lasmiditan** (200 mg) had the highest probability of achieving two-hour pain freedom and pain relief.[12]

Experimental Protocols



The efficacy of **lasmiditan** in triptan-non-responsive patients was primarily evaluated through post-hoc analyses of large, randomized, double-blind, placebo-controlled Phase 3 clinical trials. The general methodology of these trials is outlined below.

Key Trials: SAMURAI (NCT02439320) and SPARTAN (NCT02605174)

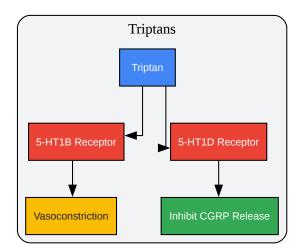
- Study Design: These were randomized, double-blind, placebo-controlled trials.[1][11]
- Patient Population: Adult patients with a history of migraine with or without aura. Subgroups
 were later analyzed based on their self-reported response to the most recent triptan use
 ("good" or "insufficient" responders).[1][4]
- Intervention: Patients were randomized to receive a single oral dose of lasmiditan (50 mg in SPARTAN only, 100 mg, or 200 mg) or placebo to treat a single migraine attack of moderate to severe pain intensity.[1][13]
- Primary Efficacy Endpoints:
 - Pain Freedom at 2 hours post-dose: Defined as a reduction in headache severity from moderate or severe to no pain.[1][13]
 - Most Bothersome Symptom (MBS) Freedom at 2 hours post-dose: Defined as the absence of the patient-identified most bothersome symptom (photophobia, phonophobia, or nausea).[1][11]
- Data Collection: Patients used an electronic diary to record headache severity, presence of associated symptoms, and their most bothersome symptom at baseline and at various time points post-dose.[13]

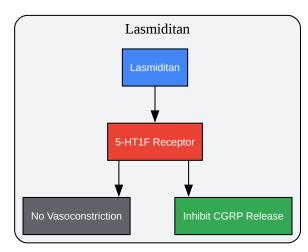
Signaling Pathways and Experimental Workflow Distinct Mechanisms of Action: Lasmiditan vs. Triptans

Triptans exert their effect by acting as agonists for the serotonin 5-HT1B and 5-HT1D receptors.[5][14] Activation of 5-HT1B receptors leads to vasoconstriction, which is a concern for patients with cardiovascular disease.[5][6][15] In contrast, **lasmiditan** is a selective agonist



for the 5-HT1F receptor.[5][7] This receptor is located on trigeminal nerve endings and in the central nervous system, and its activation is thought to inhibit the release of calcitonin generelated peptide (CGRP) and other neuropeptides involved in migraine pathophysiology, without causing vasoconstriction.[6][7][8][9]





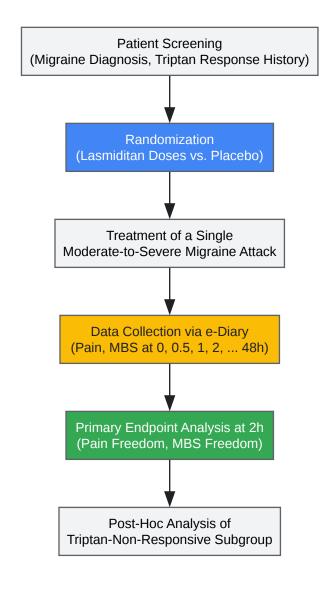
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Caption: Comparative signaling pathways of Triptans and Lasmiditan.

Clinical Trial Workflow for Efficacy Assessment

The workflow for the pivotal clinical trials assessing **lasmiditan**'s efficacy followed a structured, multi-step process from patient screening to data analysis.





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Caption: Standard workflow of a Phase 3 clinical trial for **Lasmiditan**.

In conclusion, for researchers, scientists, and drug development professionals, the available data strongly suggests that **lasmiditan** is an effective acute treatment for migraine, particularly in the challenging-to-treat population of patients who have had an insufficient response to triptans. Its distinct, non-vasoconstrictive mechanism of action represents a significant advancement in migraine therapeutics.

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- To cite this document: BenchChem. [Lasmiditan Demonstrates Efficacy in Migraine Patients with Inadequate Response to Triptans]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674530#efficacy-of-lasmiditan-in-triptan-non-responsive-migraine-patients]

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